molecular formula C14H10N2 B188063 2-Phenylquinoxaline CAS No. 5021-43-2

2-Phenylquinoxaline

Cat. No.: B188063
CAS No.: 5021-43-2
M. Wt: 206.24 g/mol
InChI Key: QWNCDHYYJATYOG-UHFFFAOYSA-N
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Description

2-Phenylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C14H10N2. It consists of a quinoxaline core, which is a bicyclic structure formed by the fusion of benzene and pyrazine rings, with a phenyl group attached at the second position.

Scientific Research Applications

2-Phenylquinoxaline has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Quinoxalines, including 2-Phenylquinoxaline, are a class of N-heterocyclic compounds that have been identified as important biological agents . They have been found to have several prominent pharmacological effects, including antifungal, antibacterial, antiviral, and antimicrobial properties . Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, and schizophrenia .

Mode of Action

Quinoxaline derivatives have been found to interact with multiple targets, leading to their diverse therapeutic uses . For example, some quinoxaline derivatives have been found to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter .

Biochemical Pathways

Quinoxalines can affect various biochemical pathways due to their interaction with multiple targets. For instance, by inhibiting acetylcholinesterase, quinoxaline derivatives can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can have various downstream effects, depending on the specific physiological context.

Pharmacokinetics

Quinoxaline derivatives have been found to have promising predicted drug-likeness and blood-brain barrier permeation, suggesting good bioavailability .

Result of Action

The result of this compound’s action can vary depending on the specific biological target and context. For example, by inhibiting acetylcholinesterase, it can enhance cholinergic transmission, which can have various effects depending on the specific physiological context .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics, potentially leading to drug-drug interactions . Additionally, factors such as pH and temperature can affect the stability of the compound.

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 2-Phenylquinoxaline . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Quinoxaline derivatives, including 2-Phenylquinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various diseases . Given the current pandemic situation and the need to combat deadly pathogens, there is a significant focus on developing new synthetic routes for quinoxaline derivatives . This focus on green chemistry and cost-effective methods suggests a promising future for the development of this compound and related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylquinoxaline typically involves the condensation reaction between 1,2-diaminobenzene and phenacyl bromide. This reaction is often carried out in the presence of a base such as pyridine and a solvent like tetrahydrofuran at room temperature. The reaction proceeds efficiently, yielding this compound in excellent yields .

Industrial Production Methods: Industrial production methods for this compound may involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Green chemistry approaches, such as using water as a solvent and employing recyclable catalysts, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinoxaline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxalines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

Comparison with Similar Compounds

2-Phenylquinoxaline can be compared with other similar compounds, such as:

    Quinoxaline: The parent compound without the phenyl group.

    2-Methylquinoxaline: A derivative with a methyl group instead of a phenyl group.

    2-Phenylquinoline: A structurally similar compound with a quinoline core instead of quinoxaline.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2-phenylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNCDHYYJATYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198244
Record name Quinoxaline, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5021-43-2
Record name Quinoxaline, 2-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylquinoxaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

One proceeds in accordance with Example 1, where in place of 3,4-diaminobenzoic acid, 4,5-diaminophthalic acid is used, and in place of 3,3'-dihydroxy-4,4'-diaminobiphenyl, 4.4'- diaminobiphenyl is used. Via tetracarboxylic acid, or the corresponding acid chloride, as an intermediate stage, a copolymer with phenylquinoxaline units and o-carboxyamide groupings (-CO-NH-) is thereby obtained. When annealed to approximately 400° C., they cyclize into imide structures.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-phenylquinoxaline?

A1: The molecular formula of this compound is C14H10N2, and its molecular weight is 206.24 g/mol.

Q2: What are some common methods for synthesizing this compound derivatives?

A2: Several synthetic routes exist, including:

  • Condensation of o-phenylenediamine with α-keto sulfoxides: This method has been explored for the synthesis of various this compound derivatives, including those with substituents on the phenyl ring. []
  • Reaction of o-phenylenediamine with α, α-diaminoketones: This approach utilizes readily available starting materials and proceeds through an α-ketoazomethine intermediate. []
  • One-pot coupling and oxidation reactions: Copper-containing polyoxometalate catalysts have been successfully employed in the synthesis of 2-phenylquinoxalines from 2-haloanilines and vinyl azides or 3-phenyl-2H-azirines. []
  • Sodium sulfide-promoted redox condensation: This method utilizes inexpensive sodium sulfide trihydrate to promote a regioselective condensation reaction between o-nitroanilines and aryl ketones, offering an alternative to traditional methods relying on o-phenylenediamines. []

Q3: How can this compound and its derivatives be characterized structurally?

A3: Common characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure and the environment of its hydrogen and carbon atoms, respectively. [, ]
  • Mass Spectrometry (MS): This technique allows for the determination of the molecular weight and fragmentation pattern of the compound, providing further structural confirmation. [, ]
  • X-ray crystallography: This method can be used to determine the three-dimensional structure of the compound in its crystalline form, providing detailed information on bond lengths, angles, and intermolecular interactions. [, , ]

Q4: What are some notable photophysical properties of this compound derivatives?

A4: this compound derivatives often exhibit:

  • Fluorescence: Some derivatives show fluorescence in the visible range, making them potentially useful in applications such as fluorescent probes or OLEDs. [, ]
  • Phosphorescence: Certain metal complexes incorporating this compound as a ligand exhibit phosphorescence, with potential applications in areas like OLEDs and sensing. [, , ]

Q5: How do substituents on the phenyl ring of this compound affect its photophysical properties?

A5: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can significantly alter the electronic structure of this compound, leading to changes in:

  • Absorption and emission wavelengths: For example, incorporating methoxy groups (electron-donating) can result in a red-shift in the emission wavelength. [, , ]
  • Quantum yields: Substituents can influence the efficiency of fluorescence or phosphorescence, impacting the compound's brightness. [, ]

Q6: Can this compound derivatives act as ligands in metal complexes?

A6: Yes, this compound and its derivatives can act as cyclometalating ligands, forming stable complexes with transition metals like iridium(III) and platinum(II). [, , ] These complexes often exhibit interesting photophysical and electrochemical properties, making them potentially useful in various applications.

Q7: Have this compound derivatives been explored for potential applications in imaging?

A7: Yes, researchers have investigated this compound derivatives as potential imaging agents for Alzheimer's disease. Specifically, fluorine-18 labeled derivatives have been explored for their ability to bind to β-amyloid plaques, a hallmark of the disease. [, ]

Q8: What are the potential advantages of using microdroplet reactions for synthesizing this compound derivatives?

A8: Microdroplet reactions offer several advantages over traditional bulk-phase reactions:

  • Enhanced reaction rates: Reactions can proceed significantly faster in microdroplets due to increased surface area-to-volume ratios and efficient mixing. []
  • Catalyst-free synthesis: Some reactions that typically require catalysts in bulk solution can proceed efficiently in microdroplets without the need for catalysts, simplifying the process and reducing potential contamination. []

Q9: Have this compound derivatives shown potential in corrosion inhibition?

A9: Yes, research suggests that some this compound derivatives, such as 1,1'-(this compound-1,4-diyl)diethanone, can act as corrosion inhibitors for carbon steel in acidic environments. [] These compounds are thought to adsorb onto the metal surface, forming a protective layer and hindering the corrosion process.

Q10: How is computational chemistry being used to study this compound and its derivatives?

A10: Computational methods play a vital role in understanding the properties and behavior of this compound derivatives. Some applications include:

  • Density Functional Theory (DFT) calculations: DFT is widely used to study electronic structure, predict spectroscopic properties (e.g., absorption and emission spectra), and investigate reaction mechanisms. [, ]
  • Molecular docking studies: These simulations are used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as amyloid plaques. []
  • Quantitative Structure-Activity Relationship (QSAR) modeling: QSAR models correlate the structure of this compound derivatives with their biological activity, providing insights into the structural features essential for activity and guiding the design of new and more potent compounds. []

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